molecular formula C16H19NO2 B588066 rac Benzyl Phenylephrine-d3 CAS No. 1276402-67-5

rac Benzyl Phenylephrine-d3

Cat. No.: B588066
CAS No.: 1276402-67-5
M. Wt: 260.351
InChI Key: JBBZPOHBHNEKIM-FIBGUPNXSA-N
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Description

rac Benzyl Phenylephrine-d3 (Phenylephrine Impurity D): is a deuterated analogue of rac Benzyl Phenylephrine. It is an impurity of Phenylephrine, a medication primarily used as a decongestant to relieve nasal discomfort caused by colds, allergies, and hay fever. The compound has a molecular formula of C16H19NO2 and a molecular weight of 257.33 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of rac Benzyl Phenylephrine-d3 involves the incorporation of deuterium atoms into the molecular structure of Benzyl Phenylephrine. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods: : Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process includes purification steps such as crystallization, distillation, and chromatography to obtain the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions: : rac Benzyl Phenylephrine-d3 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products: : The major products formed from these reactions include deuterated alcohols, amines, ketones, and various substituted derivatives .

Scientific Research Applications

rac Benzyl Phenylephrine-d3 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of rac Benzyl Phenylephrine-d3 involves its interaction with adrenergic receptors in the body. The compound mimics the action of endogenous catecholamines, leading to vasoconstriction and decongestion. The deuterium atoms in the compound may alter its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .

Comparison with Similar Compounds

Similar Compounds

    rac Benzyl Phenylephrine: The non-deuterated analogue of rac Benzyl Phenylephrine-d3.

    Phenylephrine: A widely used decongestant with similar pharmacological effects.

    Ephedrine: Another sympathomimetic amine with decongestant properties.

Uniqueness: : this compound is unique due to the presence of deuterium atoms, which can provide insights into the metabolic pathways and interactions of deuterated compounds. This makes it valuable in research and development, particularly in the fields of pharmacokinetics and drug metabolism .

Properties

IUPAC Name

3-[2-[benzyl(trideuteriomethyl)amino]-1-hydroxyethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-17(11-13-6-3-2-4-7-13)12-16(19)14-8-5-9-15(18)10-14/h2-10,16,18-19H,11-12H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBZPOHBHNEKIM-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC(C2=CC(=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC1=CC=CC=C1)CC(C2=CC(=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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